2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a chloroacetamide group attached to the 2-position of the thiazole ring and a 4-methylphenyl substituent at the 4-position of the thiazole core. Its molecular formula is C₁₂H₁₁ClN₂OS, with a molecular weight of 282.74 g/mol . The compound is sparingly soluble in dimethyl sulfoxide (DMSO) and is primarily utilized in medicinal chemistry research as a scaffold for developing bioactive molecules. Thiazole derivatives are known for their diverse pharmacological activities, including kinase modulation, enzyme inhibition, and antimicrobial properties. This compound’s structural features, such as the electron-withdrawing chloroacetamide group and lipophilic 4-methylphenyl moiety, make it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLZSDKRSUJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356427 | |
| Record name | 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6081-87-4 | |
| Record name | 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(4-methylphenyl)-1,3-thiazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoacetamides, thioacetamides, and alkoxyacetamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, exhibit significant anticonvulsant properties. In studies involving animal models, compounds with thiazole moieties have demonstrated strong activity against seizures, suggesting their potential as therapeutic agents for epilepsy. The structure-activity relationship (SAR) studies reveal that substitutions on the thiazole ring can enhance anticonvulsant efficacy, with certain analogs showing effective doses lower than standard medications like ethosuximide .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased antibacterial potency . In vitro studies indicate that this compound may compare favorably to established antibiotics like norfloxacin .
Anticonvulsant Efficacy
A study evaluated a series of thiazole-based compounds for their anticonvulsant activity using both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results showed that this compound exhibited a median effective dose significantly lower than traditional anticonvulsants, highlighting its potential as a novel treatment option .
Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The findings indicated that certain substitutions enhanced antibacterial activity, with some compounds achieving comparable efficacy to standard treatments .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets. Fluorine substituents (e.g., difluorophenyl in ) enhance bioavailability and blood-brain barrier penetration.
- Solubility : Chloro-substituted derivatives exhibit better solubility in organic solvents (e.g., chloroform), whereas methyl- or methoxy-substituted analogs are more compatible with polar aprotic solvents like DMSO.
Kinase Modulation
- The difluorophenyl derivative () and methoxyphenyl analog () have been investigated as kinase inhibitors, with fluorinated compounds showing superior selectivity for tyrosine kinases like c-Abl .
- The methylphenyl derivative () lacks specific kinase data but shares structural similarities with CPN-9, a known Nrf2/ARE pathway activator featuring a trimethylphenoxy group .
Enzyme Inhibition
- Hydroxy-methoxy-substituted analogs (e.g., ) demonstrate potent COX/LOX inhibition, highlighting the role of phenolic groups in antioxidant and anti-inflammatory activity.
Antimicrobial Potential
- Chloroacetamide-thiazole hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to the electrophilic chloro group reacting with bacterial nucleophiles .
Biological Activity
2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings.
- Molecular Formula : C12H11ClN2OS
- Molecular Weight : 266.747 g/mol
- CAS Number : 6081-87-4
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.5 | 1.0 | Bactericidal |
The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
Antitumor Activity
The anticancer properties of thiazole derivatives have been extensively studied. In a structure-activity relationship (SAR) analysis, compounds similar to this compound were found to exhibit potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 5.0 |
| This compound | Jurkat (T-cell leukemia) | 6.5 |
The presence of the thiazole moiety was critical for enhancing cytotoxicity, with the methyl group on the phenyl ring contributing to increased activity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant potential. In a study assessing various compounds for their ability to prevent seizures in animal models, this compound demonstrated significant anticonvulsant activity:
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| This compound | PTZ-induced seizures in mice | 20 |
These findings suggest that this compound may serve as a potential lead in the development of new anticonvulsant drugs .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of thiazole derivatives against common pathogens, this compound was among the most effective compounds tested.
- Cytotoxicity Profile : A detailed investigation into the mechanisms of action revealed that this compound interacts with cellular targets involved in apoptosis pathways, leading to increased cell death in cancer cells.
- Seizure Prevention : Animal studies demonstrated that administration of this compound prior to seizure induction significantly reduced seizure duration and frequency.
Q & A
Q. What is the standard synthetic protocol for preparing 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide?
The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting 2-amino-4-(4-methylphenyl)-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is carried out in dioxane at 20–25°C. After completion, the mixture is diluted with water, and the precipitated product is filtered, washed, and recrystallized from ethanol-DMF to achieve high purity (yield: 75–80%). Key characterization steps include , elemental analysis, and melting point determination .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
X-ray crystallography using the SHELX suite (e.g., SHELXL) is employed to resolve the crystal structure. The compound crystallizes with specific hydrogen-bonding patterns, such as N–H···N interactions, forming inversion dimers. Torsional angles between the thiazole ring and the 4-methylphenyl group (e.g., ~61.8°) are analyzed to understand conformational stability. Refinement parameters (e.g., R-factors) and software tools like OLEX2 are used for data processing .
Q. What spectroscopic techniques confirm the compound’s structural identity?
- : Peaks at δ 4.11–4.23 ppm (CH of chloroacetamide) and δ 7.25–7.36 ppm (aromatic protons).
- Elemental analysis: Matches calculated values for C, H, N, and S (e.g., C 47.85%, N 9.30%).
- Mass spectrometry (FAB): Molecular ion [M+1] confirms molecular weight.
- IR spectroscopy: Stretching frequencies for C=O (~1650 cm) and N–H (~3300 cm) .
Advanced Research Questions
Q. How do structural modifications at the 4-methylphenyl position affect biological activity?
Substituent effects are studied by replacing the 4-methylphenyl group with electron-withdrawing (e.g., Cl, NO) or electron-donating (e.g., OCH) groups. For example:
- Antibacterial activity: 2,5-Dichlorophenyl analogs show enhanced inhibition of bacterial protein synthesis due to increased lipophilicity (logP ~3.96) .
- COX/LOX inhibition: Methoxy or hydroxy substituents improve enzyme binding via hydrophobic interactions, as shown in docking studies .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- logP calculations: Determined using software like Molinspiration (logP ~3.96), indicating moderate lipophilicity.
- pKa prediction: Acidic pKa ~10.67 suggests limited ionization at physiological pH.
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., COX-2, 15-LOX) to prioritize derivatives for synthesis .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent variation: Replacing dioxane with acetone or THF may enhance solubility.
- Catalyst screening: Using DMAP instead of TEA improves acylation efficiency.
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during chloroacetyl chloride addition .
Q. What are the challenges in interpreting conflicting bioactivity data across structural analogs?
Discrepancies arise due to:
- Assay variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.
- Solubility limitations: Poor aqueous solubility (logD ~3.96 at pH 7.4) may reduce in vivo efficacy.
- Substituent electronic effects: Electron-withdrawing groups enhance antibacterial activity but may reduce COX-2 affinity .
Q. How does the compound’s crystal packing influence its physicochemical properties?
Hydrogen-bonded dimers (R_2$$^2(8) motifs) and π-π stacking of the thiazole ring enhance thermal stability (m.p. >150°C). However, tight packing reduces solubility, necessitating co-crystallization with co-solvents (e.g., methanol-acetone) for formulation .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity while others focus on anti-inflammatory effects?
The dichotomy stems from substituent-driven target selectivity:
- Chlorinated derivatives (e.g., 2,5-dichloro) favor bacterial protein synthesis inhibition .
- Methoxy/hydroxy derivatives exhibit COX/LOX inhibition due to improved enzyme active-site interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
